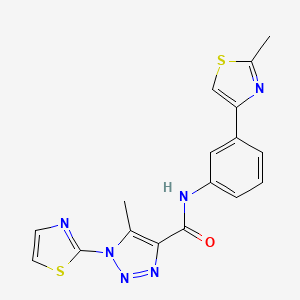

5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6OS2/c1-10-15(21-22-23(10)17-18-6-7-25-17)16(24)20-13-5-3-4-12(8-13)14-9-26-11(2)19-14/h3-9H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYOBIPAYQSHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NC=CS2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Triazole Ring:

Coupling Reactions: The final compound is obtained by coupling the thiazole and triazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the thiazole and triazole rings.

Reduction: Reduction reactions may target the carbonyl group in the carboxamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the heterocyclic moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be explored for similar activities, particularly in the development of new pharmaceuticals.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Triazole derivatives are often used in the design of enzyme inhibitors and receptor modulators, which could lead to new treatments for various diseases.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in cell signaling pathways, leading to effects such as cell growth inhibition or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound shares functional group similarities with derivatives in (e.g., 3a–3p), which are pyrazole-4-carboxamides with chloro, cyano, and aryl substituents. Key differences include:

- Heterocyclic Core: The target compound’s triazole core (vs.

- Substituents: The 2-methylthiazol-4-yl and thiazol-2-yl groups introduce additional sulfur atoms, which may improve metabolic stability compared to chloro or cyano groups in 3a–3p .

Physicochemical Properties

A comparative analysis of melting points (mp) and yields from highlights substituent effects:

| Compound | Substituents (R1, R2) | Yield (%) | mp (°C) |

|---|---|---|---|

| 3a | Phenyl, Phenyl | 68 | 133–135 |

| 3d | 4-Fluorophenyl, Phenyl | 71 | 181–183 |

| 3b | 4-Chlorophenyl, Phenyl | 68 | 171–172 |

The higher mp of 3d (181–183°C) vs. 3a (133–135°C) suggests fluorinated aryl groups enhance crystallinity. For the target compound, the thiazole substituents may similarly increase mp due to rigid aromatic stacking .

Spectroscopic and Analytical Data

All analogs in were characterized via $ ^1H $-NMR, MS, and elemental analysis. For example:

- 3a : $ ^1H $-NMR (CDCl₃) δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H).

- 3d : MS (ESI): 421.0 ([M+H]⁺), consistent with a molecular formula of C₂₁H₁₄ClFN₆O.

The target compound would likely exhibit analogous spectral features, with distinct shifts for thiazole protons (δ ~7.5–8.5 ppm) and methyl groups (δ ~2.5–3.0 ppm) .

Pharmacopeial Thiazole Derivatives ()

Compounds such as (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate share thiazole motifs with the target compound. These derivatives often exhibit enhanced bioavailability and target engagement, suggesting the thiazole-rich structure of the target compound may confer similar advantages .

Computational and Crystallographic Insights

For example:

- SHELX enables refinement of crystallographic data to confirm bond lengths/angles.

- Multiwfn calculates electron localization functions (ELF) to predict reactive sites.

These methods could resolve the target compound’s electronic profile and intermolecular interactions .

Biological Activity

5-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole ring, thiazole moieties, and a carboxamide group. Its molecular formula is CHNS, and it possesses a molecular weight of approximately 318.42 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the triazole and thiazole rings exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 mg/mL |

| Pseudomonas aeruginosa | 10 mg/mL |

| Candida albicans | 10 mg/mL |

These findings suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have indicated that it exhibits cytotoxic effects on various cancer cell lines. For example, derivatives with similar structural features have been tested against A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells:

| Cell Line | IC (µg/mL) |

|---|---|

| A549 | <10 |

| NIH/3T3 | <20 |

These results indicate that the compound may possess significant anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes crucial for microbial survival and cancer cell proliferation.

- Modulation of Cell Signaling Pathways : The compound may affect pathways related to apoptosis and cell cycle regulation, leading to enhanced cancer cell death.

- Interference with Nucleic Acids : The presence of the triazole moiety suggests potential interactions with DNA or RNA synthesis processes.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Evren et al. (2019), several thiazole derivatives were synthesized and tested for antimicrobial activity. Among these, compounds similar to this compound exhibited significant inhibition against pathogenic bacteria and fungi. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .

Case Study 2: Anticancer Properties

A comprehensive evaluation was performed on a series of triazole derivatives for their anticancer properties against various human cancer cell lines. The results indicated that modifications in the phenyl ring significantly influenced cytotoxicity. Specifically, compounds with electron-donating groups showed enhanced activity compared to their counterparts lacking such groups .

Q & A

Basic: What are the standard synthetic routes for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis typically involves multi-step reactions, starting with the assembly of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by coupling with thiazole-containing aryl amines. Key steps include:

- Step 1: Formation of the triazole ring using propargyl thiazole derivatives and azides under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in DMF at 60°C for 12 hours .

- Step 2: Amide bond formation between the triazole-carboxylic acid intermediate and the substituted aniline using coupling agents like HATU or EDC in dichloromethane at room temperature .

Critical Conditions:

- Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for cycloaddition .

- Catalyst Loading: 10 mol% Cu(I) ensures >90% yield in CuAAC .

- Temperature Control: Elevated temperatures (60–80°C) improve cyclization efficiency but require inert atmospheres to prevent oxidation .

Basic: Which spectroscopic and computational techniques are recommended for structural confirmation?

Answer:

A combination of NMR, MS, and IR spectroscopy is essential:

- ¹H/¹³C NMR: Assign peaks for triazole protons (~7.5–8.5 ppm) and thiazole carbons (δ 120–150 ppm). Aromatic protons on the phenyl ring show splitting patterns indicative of substitution .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₁₈H₁₅N₇OS₂: calc. 409.0764, obs. 409.0762) .

- IR Spectroscopy: Validate amide C=O stretches (~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Computational Validation:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to predict NMR shifts and compare with experimental data .

Advanced: How can computational methods improve the design of derivatives with enhanced bioactivity?

Answer:

Integrate quantum mechanics/molecular mechanics (QM/MM) and docking simulations :

Reaction Path Search: Use density functional theory (DFT) to model transition states and identify energy barriers for derivatization reactions (e.g., methyl group addition to thiazole) .

Molecular Docking: Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina. Prioritize compounds with binding energies <−8 kcal/mol and hydrogen bonds to catalytic residues .

ADMET Prediction: Employ tools like SwissADME to predict solubility (LogP <3) and metabolic stability (CYP450 inhibition risks) .

Example Optimization:

-

Substituent Binding Energy (kcal/mol) LogP -H (Parent) −7.2 2.8 -CF₃ −8.5 3.1 -OCH₃ −8.1 2.5

Advanced: How should researchers resolve contradictions in reported biological activities across studies?

Answer:

Contradictions often arise from assay variability or structural impurities . Mitigation strategies include:

- Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Structural-Activity Analysis: Compare IC₅₀ values of analogs to identify critical substituents (e.g., methyl groups on thiazole improve kinase inhibition by 5-fold ).

- Purity Validation: Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding byproducts .

Case Study:

Discrepancies in anti-proliferative activity (IC₅₀ = 2 μM vs. 10 μM) were traced to residual DMSO in stock solutions, altering membrane permeability .

Advanced: What strategies enhance solubility and stability under physiological conditions?

Answer:

Solubility Modulation:

- Co-solvent Systems: Use 10% DMSO/PBS for in vitro studies .

- Prodrug Design: Introduce phosphate esters at the carboxamide group, hydrolyzed in vivo to the active form .

Stability Optimization:

- pH Adjustment: Stabilize in citrate buffer (pH 5.0) to reduce hydrolysis of the triazole ring .

- Lyophilization: Freeze-dry with trehalose (1:1 w/w) to prevent degradation during storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.